5-Methyl-1,3-thiazole-2-carbonyl chloride CAS number and properties
5-Methyl-1,3-thiazole-2-carbonyl chloride CAS number and properties
Topic: 5-Methyl-1,3-thiazole-2-carbonyl chloride: Technical Guide for Medicinal Chemistry Applications
PART 1: COMPOUND IDENTITY & PHYSICOCHEMICAL PROFILE
5-Methyl-1,3-thiazole-2-carbonyl chloride is a specialized heterocyclic building block used primarily in the synthesis of bioactive amides and esters. Its structural rigidity and the presence of the thiazole ring make it a valuable scaffold for optimizing pharmacokinetic properties in drug candidates, particularly for enhancing metabolic stability and potency.
| Property | Data |
| CAS Number | 61291-22-3 |
| IUPAC Name | 5-Methyl-1,3-thiazole-2-carbonyl chloride |
| Synonyms | 2-Chlorocarbonyl-5-methylthiazole; 5-Methylthiazole-2-carboxylic acid chloride |
| Molecular Formula | C |
| Molecular Weight | 161.61 g/mol |
| Physical State | Low-melting solid or viscous oil (dependent on purity) |
| Solubility | Soluble in DCM, THF, Toluene; Reacts with water/alcohols |
| Stability | Moisture sensitive; Hydrolyzes to parent acid and HCl |
| Storage | Store under inert atmosphere (Argon/Nitrogen) at 2–8°C |
PART 2: SYNTHESIS & PRODUCTION STRATEGY
The synthesis of 5-methyl-1,3-thiazole-2-carbonyl chloride is typically approached via the Hantzsch Thiazole Synthesis, followed by functional group transformation. This route ensures correct regiochemistry (methyl at C5, carbonyl at C2).
Retrosynthetic Analysis
-
Target: 5-Methyl-1,3-thiazole-2-carbonyl chloride
-
Precursor: 5-Methyl-1,3-thiazole-2-carboxylic acid[1]
-
Key Disconnection: C2-Carboxyl formation via cyclization.
-
Starting Materials: Ethyl thiooxamate (provides N-C=S and C2-ester) + 2-Bromopropanal (provides C4-C5 backbone).
Step-by-Step Synthesis Protocol
Step 1: Hantzsch Cyclization (Formation of Ethyl Ester)
-
Reagents: Dissolve Ethyl thiooxamate (1.0 equiv) in anhydrous ethanol.
-
Addition: Dropwise add 2-Bromopropanal (1.1 equiv).
-
Condition: Reflux for 4–6 hours. The sulfur atom of the thioamide attacks the
-carbon of the aldehyde, followed by cyclodehydration. -
Workup: Concentrate in vacuo. Neutralize with saturated NaHCO
. Extract with EtOAc.[2][3] -
Product: Ethyl 5-methyl-1,3-thiazole-2-carboxylate.
Step 2: Saponification (Ester Hydrolysis)
-
Reagents: Suspend the ester in THF/Water (1:1). Add LiOH (2.0 equiv).
-
Condition: Stir at room temperature until TLC shows consumption of starting material (~2 hours).
-
Workup: Acidify with 1M HCl to pH 3. Precipitate the carboxylic acid.[4] Filter and dry.
-
Product: 5-Methyl-1,3-thiazole-2-carboxylic acid (MP: ~165–168°C).
Step 3: Chlorination (Acid Chloride Generation)
-
Note: This step generates the target CAS 61291-22-3.
-
Setup: Flame-dried round-bottom flask under Argon.
-
Reagents: Suspend the carboxylic acid in anhydrous Dichloromethane (DCM). Add Oxalyl Chloride (1.2 equiv) dropwise, followed by a catalytic drop of DMF.
-
Mechanism: DMF catalyzes the formation of the Vilsmeier-Haack intermediate, facilitating the conversion.
-
Observation: Vigorous gas evolution (CO, CO
, HCl). Stir until gas evolution ceases (~1–2 hours). -
Isolation: Remove solvent and excess reagent under reduced pressure. The residue is used directly in the next step without purification to prevent hydrolysis.
Synthesis Workflow Diagram
Caption: Step-wise synthesis of 5-Methyl-1,3-thiazole-2-carbonyl chloride via Hantzsch cyclization.
PART 3: APPLICATIONS IN DRUG DISCOVERY
This acid chloride is a critical electrophile for introducing the 5-methylthiazole-2-carbonyl moiety, a pharmacophore known to improve binding affinity in various protein targets.
Key Therapeutic Areas
-
APJ Receptor Agonists: The 5-methylthiazole-2-carbonyl group has been utilized in the synthesis of hydrazide derivatives that act as agonists for the APJ receptor, a target for treating chronic heart failure (See Patent WO2018097945A1).
-
Kinase Inhibitors: Thiazole amides are common bioisosteres for phenyl rings in kinase inhibitors (e.g., Dasatinib analogs), offering different electronic properties and solubility profiles.
-
Peptide Mimetics: Used to cap the N-terminus of peptide sequences to protect against enzymatic degradation (exopeptidases).
Experimental Protocol: Amide Coupling
Use this protocol to couple CAS 61291-22-3 with a primary amine.
Reagents:
-
Amine substrate (1.0 equiv)[5]
-
5-Methyl-1,3-thiazole-2-carbonyl chloride (1.1 equiv, crude from Step 3 above)
-
Triethylamine (TEA) or DIPEA (2.5 equiv)
-
Anhydrous DCM (0.1 M concentration)
Procedure:
-
Preparation: Dissolve the amine and base (TEA) in anhydrous DCM under an inert atmosphere. Cool to 0°C.[5]
-
Addition: Dissolve the acid chloride in a minimal amount of DCM and add it dropwise to the amine solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (look for mass shift +125 Da).
-
Quench: Add saturated NaHCO
solution. -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Flash column chromatography (typically Hexane/EtOAc gradient).
Reactivity & Mechanism Diagram
Caption: Mechanism of amide bond formation using 5-methylthiazole-2-carbonyl chloride.
PART 4: SAFETY & HANDLING (HSE)
Hazard Classification (GHS):
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Reactivity: Reacts violently with water (EUH014).
Handling Guidelines:
-
Moisture Control: Always handle in a fume hood using Schlenk techniques or dry syringes. The compound rapidly hydrolyzes to release HCl gas upon contact with moist air.
-
Quenching: Quench excess reagent by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate. Never add water directly to the neat acid chloride.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.
References
-
PubChem. 5-Methyl-1,3-thiazole-2-carboxylic acid (Precursor Data). National Library of Medicine. Link
-
World Intellectual Property Organization. Heteroaryl-substituted triazoles as APJ receptor agonists. Patent WO2018097945A1. (Describes use of 5-methylthiazole-2-carbonyl derivatives). Link
-
Organic Chemistry Portal. Synthesis of Thiazoles (Hantzsch Synthesis). (General methodology for thiazole construction). Link
-
Sigma-Aldrich. Thiazole-2-carbonyl chloride (Analogous Safety Data).Link
Sources
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. uomphysics.net [uomphysics.net]
- 4. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate [mdpi.com]
- 5. In Vitro Evaluation of Novel Nitazoxanide Derivatives against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
